Lipophilicity Advantage Over the Diacetyl Analog
The closest structural analog of the target compound is diapocynin (dehydrodiacetovanillone, CAS 29799-22-2), which contains acetyl groups at the 3,3′ positions instead of propanoyl groups. The experimentally determined octanol–water partition coefficient (log P) for diapocynin is 1.82 ± 0.08, measured via the EPA shake-flask method (n = 5) [1]. The target compound extends each acyl chain by one methylene unit (C₂H₅CO– vs. CH₃CO–). Using established Hansch π-value methodology, each added methylene contributes approximately +0.5 log units, yielding a predicted log P of ~2.3–2.6 for CAS 18592-97-7. This enhanced lipophilicity is expected to improve passive membrane permeability and may alter the compound's pharmacokinetic profile, including volume of distribution and metabolic clearance, relative to diapocynin [2].
| Evidence Dimension | Octanol–water partition coefficient (log P) as a predictor of membrane permeability |
|---|---|
| Target Compound Data | Predicted log P ≈ 2.3–2.6 (estimated via Hansch π addition of +0.5–0.8 to diapocynin's measured log P) |
| Comparator Or Baseline | Diapocynin (CAS 29799-22-2): measured log P = 1.82 ± 0.08 (EPA shake-flask, n = 5) |
| Quantified Difference | Estimated Δlog P ≈ +0.5 to +0.8 (target compound more lipophilic than diapocynin) |
| Conditions | Prediction based on the Hansch fragment method; the measured log P for diapocynin was obtained under standard EPA shake-flask conditions |
Why This Matters
For procurement decisions, the higher predicted log P of the target compound indicates a distinct physicochemical profile that may confer superior cell permeability or oral absorption compared to the acetyl analog, making it the preferred choice for cell-based assays or in vivo studies where membrane penetration is rate-limiting.
- [1] LCGC International. An Evaluation of the Determination of the Lipophilicity of Apocynin and Diapocynin Using HPLC. 2026. (Measured log P for diapocynin = 1.82 ± 0.08.) View Source
- [2] Luchtefeld, R.; Das, S.; Johnson, D. K.; Ishmael, F. T. Dose Formulation and Analysis of Diapocynin. J. Agric. Food Chem. 2008, 56 (2), 301–306. (Log P for apocynin = 1.01, for diapocynin = 1.82.) View Source
